Cas no 23780-13-4 ((2-phenylthiazol-4-yl)methanol)

(2-Phenylthiazol-4-yl)methanol is a versatile heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis and pharmaceutical intermediates. The hydroxymethyl group enables derivatization through esterification, etherification, or oxidation, while the thiazole scaffold contributes to its potential biological activity. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including antimicrobial or anti-inflammatory agents. Its well-defined structure and synthetic flexibility make it a practical building block for research and industrial applications.
(2-phenylthiazol-4-yl)methanol structure
23780-13-4 structure
Product Name:(2-phenylthiazol-4-yl)methanol
CAS No:23780-13-4
MF:C10H9NOS
MW:191.249561071396
MDL:MFCD02682017
CID:252271
PubChem ID:2776473
Update Time:2025-06-11

(2-phenylthiazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolemethanol,2-phenyl-
    • (2-PHENYL-1,3-THIAZOL-4-YL)METHANOL
    • (2-phenylthiazol-4-yl)methanol
    • (2-phenyl-thiazol-4-yl)-methanol
    • 2-Phenyl-4-hydroxymethyl-thiazol
    • 2-phenyl-4-hydroxymethylthiazole
    • 2-phenyl-4-thiazolylmethanol
    • 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole
    • 4-hydroxymethyl-2-phenylthiazole
    • 4-Thiazolemethanol,2-phenyl
    • AB12184
    • CS-0094481
    • 4-(HYDROXYMETHYL)-2-PHENYLTHIAZOLE
    • Z367519782
    • SY064571
    • MFCD02682017
    • (2-phenyl-1,3-thiazol-4-yl)methanol, AldrichCPR
    • AKOS000320871
    • AS-9200
    • DTXSID80380110
    • SDCCGMLS-0066002.P001
    • SCHEMBL104951
    • W-206852
    • 23780-13-4
    • FT-0604647
    • YAA78013
    • A816899
    • BL007819
    • HNFDKPSDOQRBBX-UHFFFAOYSA-N
    • MDL: MFCD02682017
    • Inchi: 1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
    • InChI Key: HNFDKPSDOQRBBX-UHFFFAOYSA-N
    • SMILES: S1C=C(CO)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 191.04000
  • Monoisotopic Mass: 191.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Melting Point: 65 °C
  • PSA: 61.36000
  • LogP: 2.30240

(2-phenylthiazol-4-yl)methanol Security Information

(2-phenylthiazol-4-yl)methanol Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(2-phenylthiazol-4-yl)methanol Pricemore >>

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(2-phenylthiazol-4-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:23780-13-4)(2-phenylthiazol-4-yl)methanol
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):266.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:23780-13-4)(2-PHENYL-1,3-THIAZOL-4-YL)METHANOL
Order Number:sfd16952
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Additional information on (2-phenylthiazol-4-yl)methanol

Introduction to (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4)

(2-Phenylthiazol-4-yl)methanol, with the CAS number 23780-13-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(hydroxymethyl)phenylthiazole, is characterized by its unique thiazole ring and phenyl group, which contribute to its diverse chemical properties and potential biological activities.

The molecular formula of (2-Phenylthiazol-4-yl)methanol is C10H10NOS, and it has a molecular weight of approximately 194.25 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it an attractive candidate for various chemical reactions and biological assays.

Recent studies have highlighted the potential of (2-Phenylthiazol-4-yl)methanol in the development of novel therapeutic agents. One notable area of research is its application as a scaffold for the synthesis of bioactive molecules. The thiazole ring, in particular, is known for its ability to enhance the pharmacological properties of drug candidates, including improved metabolic stability and reduced toxicity.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the use of (2-Phenylthiazol-4-yl)methanol as a starting material for the synthesis of potent antiviral agents. The compound was modified through various functional group manipulations to create derivatives with enhanced antiviral activity against a range of viral pathogens. These findings suggest that (2-Phenylthiazol-4-yl)methanol could serve as a valuable building block in the design of new antiviral drugs.

Beyond antiviral applications, (2-Phenylthiazol-4-yl)methanol has also shown promise in the field of cancer research. A recent publication in Cancer Research reported that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the ability of these derivatives to disrupt key cellular processes involved in tumor growth and survival. This discovery opens up new avenues for the development of targeted cancer therapies using (2-Phenylthiazol-4-yl)methanol-based compounds.

The synthetic accessibility of (2-Phenylthiazol-4-yl)methanol further enhances its utility in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common method involves the reaction of 2-bromothiazole with phenylmagnesium bromide followed by hydrolysis to introduce the hydroxymethyl group. These synthetic protocols are well-documented and can be adapted to produce high-purity material suitable for pharmaceutical applications.

In addition to its direct use as a drug candidate, (2-Phenylthiazol-4-yl)methanol has found applications as an intermediate in the synthesis of other bioactive compounds. For example, it can be used as a key intermediate in the preparation of thiochroman derivatives, which have been shown to possess anti-inflammatory and analgesic properties. This versatility makes it an important molecule in the toolbox of medicinal chemists.

The safety profile of (2-Phenylthiazol-4-yl)methanol is another critical aspect that has been extensively studied. Toxicological evaluations have demonstrated that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in preclinical and clinical studies. However, as with any chemical compound, appropriate handling and storage practices should be followed to ensure safety.

In conclusion, (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new possibilities for this versatile molecule, underscoring its importance in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23780-13-4)(2-phenylthiazol-4-yl)methanol
A816899
Purity:99%
Quantity:5g
Price ($):266.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:23780-13-4)(2-PHENYL-1,3-THIAZOL-4-YL)METHANOL
sfd16952
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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